molecular formula C23H30N4O2 B2802468 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide CAS No. 922089-98-3

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2802468
CAS No.: 922089-98-3
M. Wt: 394.519
InChI Key: FMYAELNYGQHACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Topoisomerase I-Targeting and Cytotoxicity

Studies have highlighted the potential of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide in cancer treatment. Variations at the 11-position of certain compounds with a related structure have shown potent topoisomerase I-targeting activity and cytotoxicity. These findings are significant in the context of anticancer agents as they provide insights into the structural activity relationships and the therapeutic potential of these compounds (Ruchelman et al., 2004).

Biocompatible Block Copolymer Synthesis

In the field of materials science, the structurally similar compound 2-(dimethylamino)ethyl methacrylate (DMA) has been utilized to create biocompatible block copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, showcasing the potential for biomedical applications (Bütün et al., 2001).

Development of Fluorescent Markers

Compounds containing the dimethylamino group have been researched for their bright fluorescence properties. These properties are crucial for the development of fluorescent markers in biomedical applications, offering innovative solutions in imaging and diagnostic techniques (Galunov et al., 2003).

Facilitating Transdermal Drug Delivery

Research into esters and amides of hexanoic acid substituted with a tertiary amino group, related to the chemical structure , has shown promising results as transdermal permeation enhancers. This work suggests potential applications in enhancing the delivery of drugs through the skin, improving therapeutic efficacy and patient compliance (Farsa et al., 2010).

Electroluminescent Layer Development

Studies have also focused on low-molecular-weight compounds with potential applications in electroluminescent layers for organic light-emitting devices. These compounds could lead to advancements in display technology, offering more energy-efficient and versatile solutions (Dobrikov et al., 2011).

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-26(2)21(18-9-10-20-19(15-18)12-14-27(20)3)16-25-23(29)22(28)24-13-11-17-7-5-4-6-8-17/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYAELNYGQHACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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